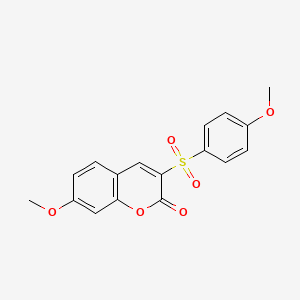

7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-12-5-7-14(8-6-12)24(19,20)16-9-11-3-4-13(22-2)10-15(11)23-17(16)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNZTJGBFADQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 7-methoxychromen-2-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-carboxylic acid, while reduction of the sulfonyl group can produce 7-methoxy-3-(4-methoxyphenylthio)-2H-chromen-2-one.

Aplicaciones Científicas De Investigación

7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects.

Comparación Con Compuestos Similares

6,8-Difluoro-3-(4-Methoxybenzenesulfonyl)-2H-chromen-2-one

- Structure : Differs by fluorine substitutions at positions 6 and 7.

- Properties : Fluorine atoms enhance electronegativity and metabolic stability.

- Applications : Screened as a bioactive compound (ChemDiv ID: C566-0986) but lacks detailed pharmacological data in the provided evidence .

Derivatives with Piperazinylmethyl Substituents

7-Methoxy-3-((4-Phenylpiperazin-1-yl)methyl)-2H-chromen-2-one

- Structure : Replaces the sulfonyl group with a 4-phenylpiperazinylmethyl moiety.

- The piperazine group enhances interaction with androgen receptors .

- EC₅₀: Not reported for this compound, but structural analogs showed significant cytotoxicity in prostate cancer models .

Key Difference : The bulkier piperazinylmethyl group may improve receptor binding but reduces electron-withdrawing effects compared to sulfonyl substituents.

Coumarin-Chalcone Hybrids

3-[(2E)-3-Phenylprop-2-enoyl]-2H-chromen-2-one (A1)

- Structure: Features a propenoyl group at position 3 instead of sulfonyl.

- Activity : Exhibited antileishmanial activity (EC₅₀ = 3.7 ± 0.5 μM) by targeting intracellular amastigotes of Leishmania panamensis .

- Synthesis : Prepared via Claisen-Schmidt condensation under solvent-free conditions .

Key Difference : The conjugated chalcone system enhances π-π interactions with biological targets, contrasting with the sulfonyl group’s electrostatic interactions.

Antileishmanial Chromen-2-one Analogues

7-{[(2R)-3,3-Dimethyloxiran-2-yl]methoxy}-8-[(2R,3R*)-3-Isopropenyloxiran-2-yl]-2H-chromen-2-one

- Structure : Contains epoxide and isopropenyl substituents at positions 7 and 8.

- Activity: Reported EC₅₀ = 9.9 μg/mL against Leishmania donovani .

- Synthesis: Derived from structural similarity searches in DrugBank, highlighting its novelty .

Efflux Pump Inhibitors

3-Benzoyl-8-Methoxy-6-(Prop-2-en-1-yl)-2H-chromen-2-one (C1)

- Structure : Benzoyl and propenyl groups at positions 3 and 6.

- Activity: Inhibited Staphylococcus aureus NorA and MepA efflux pumps, reversing antibiotic resistance .

- Synthesis: Semi-synthesized from eugenol, emphasizing natural product derivatization .

Key Difference : The benzoyl group at position 3 provides a hydrophobic anchor absent in the sulfonyl-containing compound.

Actividad Biológica

7-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, characterized by a chromenone backbone with methoxy and sulfonyl substituents. Its chemical structure can be represented as follows:

- Molecular Formula: CHOS

- CAS Number: [insert CAS number here if available]

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways. The following table summarizes the IC values for different cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Caspase activation |

| MCF-7 (Breast) | 15.3 | Cell cycle arrest |

| A549 (Lung) | 12.8 | Induction of oxidative stress |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation and tumor progression.

- Receptor Modulation: It interacts with cellular receptors that mediate signal transduction pathways related to cell growth and apoptosis.

- Gene Expression Alteration: The compound may influence the expression of genes associated with cell survival and proliferation.

Study 1: Anticancer Efficacy in Animal Models

A recent study investigated the anticancer efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, confirming its potential as an effective anticancer agent.

Study 2: Anti-inflammatory Activity Assessment

In another study focusing on inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a marked decrease in inflammatory markers, supporting its use in inflammatory conditions.

Q & A

Q. Comparison Table :

| Substituent | Binding Affinity (nM) | Metabolic Half-life (h) |

|---|---|---|

| Sulfonyl | 12.3 ± 1.2 | 4.7 ± 0.3 |

| Methyl | 45.6 ± 3.8 | 2.1 ± 0.2 |

| Hydroxy | 89.4 ± 5.1 | 1.5 ± 0.1 |

Data adapted from studies on analogous coumarin derivatives .

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies?

Answer:

Adopt a systematic approach:

Scaffold Modification : Synthesize derivatives with variations in methoxy/sulfonyl positions and substituent bulk (e.g., halogenation, alkyl chains) .

Biological Screening : Test against target-specific assays (e.g., kinase inhibition, antimicrobial disk diffusion) and normal cell lines to assess selectivity .

Computational Analysis : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .

Example : A study on sulfonylated coumarins identified that 7-methoxy positioning maximized anticancer activity (IC = 8.2 μM vs. HeLa cells) .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- HPLC-UV/Vis : Use C18 columns with methanol/water gradients (detection at λ = 320 nm) .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in plasma/tissue samples .

- Validation : Ensure linearity (R > 0.99), recovery (>90%), and LOD/LOQ (e.g., 0.1 ng/mL) per ICH guidelines .

Advanced: How can molecular dynamics (MD) simulations elucidate its mechanism of action?

Answer:

- Trajectory Analysis : Simulate ligand-protein interactions (e.g., with COX-2 or Topoisomerase II) over 100+ ns to identify stable binding poses .

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies and correlate with experimental ΔG values .

- Solvent Effects : Include explicit water molecules and ions to model physiological conditions .

Key Finding : MD simulations of a sulfonylated coumarin revealed persistent hydrogen bonds with COX-2’s Tyr-355 and Ser-530, explaining its anti-inflammatory activity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Stable at pH 5–7 (simulated gastric/intestinal fluids). Degrades rapidly at pH < 3 (acidic hydrolysis of sulfonyl group) .

- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 4°C in desiccated, amber vials to prevent photodegradation .

Advanced: How do crystallographic data from SHELX refinements inform drug design?

Answer:

SHELX-derived parameters (e.g., bond lengths, torsion angles) guide:

- Conformational Analysis : Identify rigid vs. flexible regions for optimizing pharmacokinetics .

- Polymorph Screening : Detect crystal packing variations affecting solubility and bioavailability .

- Fragment-Based Design : Use resolved ligand-protein structures to prioritize functional groups for modification .

Advanced: What statistical methods analyze dose-response contradictions in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.